molecular formula C6H6O3S B2424439 (R)-alpha-Hydroxythiophene-3-acetic acid CAS No. 63075-39-8

(R)-alpha-Hydroxythiophene-3-acetic acid

Cat. No. B2424439
CAS RN: 63075-39-8
M. Wt: 158.17
InChI Key: SYSIWCFUWJWRHD-RXMQYKEDSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also include information about any interesting or unusual features of its structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

1. Immunostimulatory Activity

A study investigated the immunostimulatory activity of a chemical similar to (R)-alpha-Hydroxythiophene-3-acetic acid, focusing on its effects in tumorous and non-tumorous systems in mice. The chemical demonstrated increased primary and secondary anti-SRBC response and raised the GvH-inducing capacity of splenocytes. It also showed potent antimetastatic effects in the Lewis lung carcinoma system (Tagliabue et al., 1978).

2. Thiophene Chemistry Studies

Research on thiophene chemistry includes the synthesis and study of 3-hydroxythiophenes, relevant to (R)-alpha-Hydroxythiophene-3-acetic acid. These studies involve the preparation of various substituted thiophenes and their tautomeric structures, providing insights into the chemical behavior of such compounds (Jakobsen & Lawesson, 1965); (Jakobsen & Lawesson, 1967).

3. Enzymatic Resolution Studies

Studies have explored the enzymatic resolution of α-hydroxy acids, relevant to (R)-alpha-Hydroxythiophene-3-acetic acid. This includes the use of lipase for hydrolytic resolution of certain compounds and exploring increased catalyst productivity for enzymatic resolution processes (Wen, Ng, & Tsai, 2006); (Ma et al., 2014).

4. Stereoselective Synthesis Applications

The stereoselective synthesis of α-hydroxy-α-phenyl-α-(1-propyn-3-yl)acetic acid was developed to allow determination of the (R/S) conformation at this center, which is pertinent to the study of compounds similar to (R)-alpha-Hydroxythiophene-3-acetic acid (McPherson & Knapp, 1996).

5. Biosynthesis from Acetate

Research on the biosynthesis of (R)-3-hydroxybutyric acid from acetate in engineered Escherichia coli sheds light on potential biosynthetic pathways relevant to similar α-hydroxy acids, like (R)-alpha-Hydroxythiophene-3-acetic acid (Fei, Luo, Lai, & Wu, 2021).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include information about how to handle and store the compound safely .

Future Directions

This would involve a discussion of areas for future research or development involving the compound. This might include potential applications, improvements to its synthesis, or investigations into its properties .

properties

IUPAC Name

(2R)-2-hydroxy-2-thiophen-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSIWCFUWJWRHD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

CAS RN

63075-39-8
Record name 3-Thiopheneglycolic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-THIOPHENEGLYCOLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VYS3A8TBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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